6-Nitro-benzooxazole-2-thiol

Description

BenchChem offers high-quality 6-Nitro-benzooxazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-benzooxazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

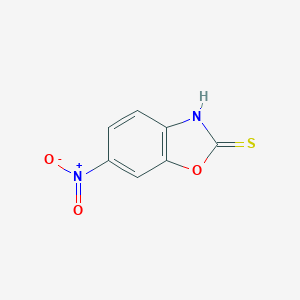

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVNWXZRBBCASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366432 | |

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14541-93-6 | |

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitro-benzooxazole-2-thiol

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 6-Nitro-benzooxazole-2-thiol, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

6-Nitro-benzooxazole-2-thiol is a heterocyclic compound with the chemical formula C₇H₄N₂O₃S.[1] It is recognized for its role as a versatile synthetic intermediate in the development of various benzoxazole derivatives and possesses notable biological activities.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Nitro-benzooxazole-2-thiol is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₃S | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| CAS Number | 14541-93-6 | [1] |

| IUPAC Name | 6-nitro-1,3-benzoxazole-2-thiol | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 234-235 °C | [3] |

| Boiling Point | 337.4±44.0 °C (Predicted) | [3] |

| Density | 1.65±0.1 g/cm³ (Predicted) | [3] |

| pKa | 8.65±0.20 (Predicted) | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

Spectroscopic Data

| Technique | Expected Observations |

| Mass Spectrometry (MS) | A protonated molecule [M+H]⁺ peak is expected at m/z 197.18.[4] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands are expected for the nitro group (NO₂) vibrations, the thione group (C=S), and the secondary amine (N-H) of the thione tautomer.[2] For related nitroaromatic compounds, NO₂ stretching vibrations are typically observed in the regions of 1550–1300 cm⁻¹.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to the aromatic protons on the benzoxazole ring are expected. ¹³C NMR: Resonances for the carbon atoms of the benzoxazole core, the nitro-substituted carbon, and the thione carbon are anticipated. For the parent 6-nitro-1,3-benzoxazole, characteristic shifts are observed.[6] |

Experimental Protocols

Synthesis of 6-Nitro-benzooxazole-2-thiol

A common and established method for the synthesis of 6-Nitro-benzooxazole-2-thiol involves the reaction of 2-Amino-5-nitrophenol with potassium ethyl xanthate in pyridine.[2][3][4]

Materials:

-

2-Amino-5-nitrophenol (1 g, 6.48 mmol)

-

Potassium ethyl xanthate (1.14 g, 7.13 mmol)

-

Pyridine

-

1.5N Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.

-

Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.

-

Heat the reaction mixture at 120 °C for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with 1.5N HCl to precipitate the product.

-

Collect the resulting solid by filtration.

-

Dry the solid under vacuum to yield 6-Nitro-benzooxazole-2-thiol as a yellow solid (yield: 1 g, 78%).[4]

Biological Activity and Mechanism of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[7] 6-Nitro-benzooxazole-2-thiol, in particular, has been noted for its antitubercular activity.

While specific minimum inhibitory concentration (MIC) values for 6-Nitro-benzooxazole-2-thiol are not extensively reported, related nitro-containing benzoxazole and benzothiazole derivatives have shown potent antimicrobial and antitubercular effects. For instance, certain nitrobenzoxazole derivatives have demonstrated significant activity against various bacterial strains.

The mechanism of action for many nitroaromatic compounds involves their reduction within the target cell to form reactive nitroso and hydroxylamino derivatives, which can then exert cytotoxic effects. For a class of related compounds, 7-nitro-2,1,3-benzoxadiazole derivatives, a proposed mechanism of action involves the inhibition of glutathione S-transferases (GSTs).[8] These compounds can act as suicide inhibitors by binding to the active site of GST and forming a stable complex, thereby disrupting cellular detoxification pathways and leading to apoptosis.[8]

Applications in Research and Drug Development

The presence of the nitro group and the thiol functionality makes 6-Nitro-benzooxazole-2-thiol a valuable scaffold in medicinal chemistry. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization to generate libraries of novel compounds for biological screening.[3] The thiol group also offers a site for modification. This synthetic versatility positions 6-Nitro-benzooxazole-2-thiol as a key building block for the development of new therapeutic agents.[2][3] Current research continues to explore its potential in synthesizing novel compounds with enhanced biological activities and improved pharmacokinetic profiles.

References

- 1. 6-NITRO-1,3-BENZOXAZOLE-2-THIOL | CAS 14541-93-6 [matrix-fine-chemicals.com]

- 2. 6-Nitro-benzooxazole-2-thiol | 14541-93-6 | Benchchem [benchchem.com]

- 3. 6-NITRO-BENZOOXAZOLE-2-THIOL | 14541-93-6 [chemicalbook.com]

- 4. 6-NITRO-BENZOOXAZOLE-2-THIOL synthesis - chemicalbook [chemicalbook.com]

- 5. esisresearch.org [esisresearch.org]

- 6. 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 13C NMR [m.chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Nitro-benzooxazole-2-thiol (CAS: 14541-93-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-benzooxazole-2-thiol, identified by the CAS number 14541-93-6, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its benzoxazole core, substituted with a nitro group and a thiol moiety, provides a scaffold for the synthesis of various derivatives with potential therapeutic applications. This technical guide consolidates the available information on its physicochemical properties, synthesis, and potential biological activities, with a focus on its role as a synthetic intermediate and its prospective antimicrobial and antitubercular properties. The document also outlines detailed experimental protocols and visualizes key processes to support further research and development efforts.

Chemical Identity and Physicochemical Properties

6-Nitro-benzooxazole-2-thiol is an aromatic heterocyclic compound. The presence of the electron-withdrawing nitro group and the reactive thiol group are key determinants of its chemical reactivity and potential biological activity.

| Property | Data | Reference |

| CAS Number | 14541-93-6 | |

| Molecular Formula | C₇H₄N₂O₃S | |

| Molecular Weight | 196.18 g/mol | |

| IUPAC Name | 6-nitro-1,3-benzoxazole-2-thiol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])OC(=S)N2 | |

| InChIKey | GCVNWXZRBBCASB-UHFFFAOYSA-N | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | Not available in cited sources. | |

| Boiling Point | Not available in cited sources. | |

| Solubility | Not available in cited sources. |

Spectral Data

Synthesis

The primary synthesis route for 6-Nitro-benzooxazole-2-thiol involves the reaction of 2-Amino-5-nitrophenol with a source of a thiocarbonyl group.

Experimental Protocol: Synthesis from 2-Amino-5-nitrophenol and Potassium Ethyl Xanthate

This method describes the synthesis of 6-Nitro-benzooxazole-2-thiol via the cyclization of 2-Amino-5-nitrophenol with potassium ethyl xanthate.[2]

Materials:

-

2-Amino-5-nitrophenol

-

Potassium ethyl xanthate

-

Pyridine

-

1.5N Hydrochloric acid (HCl)

Procedure:

-

In a reaction vessel, dissolve 1 g (6.48 mmol) of 2-amino-5-nitrophenol in pyridine.

-

Add 1.14 g (7.13 mmol) of potassium ethyl xanthate to the solution.

-

Heat the reaction mixture at 120 °C for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with 1.5N HCl to precipitate the product.

-

Collect the resulting solid by filtration.

-

Dry the solid under vacuum to yield the final product, 6-Nitro-benzooxazole-2-thiol, as a yellow solid.

Yield: 1 g (78%).[2]

Characterization: Mass spectrometry of the product should show a peak for the protonated molecule (M+H)⁺ at m/z 197.18.[2]

Biological Activity and Potential Applications

6-Nitro-benzooxazole-2-thiol has been noted for its potential antitubercular and antimicrobial activities. The benzoxazole scaffold is a common feature in many biologically active compounds, and the presence of a nitro group can enhance antimicrobial efficacy.[3][4]

Antimicrobial and Antitubercular Activity

While specific studies detailing the antimicrobial and antitubercular activity of 6-Nitro-benzooxazole-2-thiol are not widely available, the general class of nitroaromatic compounds is known to exhibit such properties.[3][4] The proposed mechanism of action for many nitro-containing antimicrobials involves the enzymatic reduction of the nitro group within the target microorganism.[3][4] This reduction generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can damage cellular macromolecules like DNA, leading to cell death.[3][4]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the antimicrobial and antitubercular activity of a test compound like 6-Nitro-benzooxazole-2-thiol.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound (6-Nitro-benzooxazole-2-thiol)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Standard antibiotic (positive control)

-

Solvent for the compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in nutrient broth in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with a standard antibiotic), a negative control (broth with the solvent), and a growth control (broth with bacteria only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

This is a common method for screening compounds against Mycobacterium tuberculosis.

Materials:

-

Test compound

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC or ADC

-

96-well microtiter plates

-

Alamar Blue reagent

-

Standard antitubercular drug (e.g., Isoniazid)

Procedure:

-

Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.

-

Add a standardized inoculum of M. tuberculosis to each well.

-

Include appropriate controls (drug-free, solvent, and standard drug).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Future Perspectives

6-Nitro-benzooxazole-2-thiol serves as a valuable starting material for the synthesis of a diverse range of derivatives. Future research should focus on:

-

Synthesis of Analogues: The thiol and nitro groups can be readily modified to create libraries of new compounds for biological screening. For instance, the thiol group can be alkylated or acylated, and the nitro group can be reduced to an amine, which can then be further functionalized.

-

Quantitative Biological Evaluation: A thorough investigation of the antimicrobial and antitubercular activity of 6-Nitro-benzooxazole-2-thiol and its derivatives against a broad panel of pathogens is warranted to determine their spectrum of activity and potency.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound is crucial for its development as a potential therapeutic agent.

-

Toxicology and Pharmacokinetic Profiling: In vitro and in vivo studies are necessary to assess the safety and ADME (absorption, distribution, metabolism, and excretion) properties of promising derivatives.

Conclusion

6-Nitro-benzooxazole-2-thiol is a heterocyclic compound with a foundation for the development of novel therapeutic agents. While there is a clear synthetic route to this molecule, a comprehensive characterization of its physicochemical properties and a detailed evaluation of its biological activities are still required. This guide provides a framework for researchers to build upon, offering established protocols and a summary of the current understanding of this compound and its potential. Further investigation into this molecule and its derivatives could lead to the discovery of new and effective treatments for infectious diseases.

References

Structure and chemical formula of 6-Nitro-1,3-benzoxazole-2-thiol.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Nitro-1,3-benzoxazole-2-thiol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

6-Nitro-1,3-benzoxazole-2-thiol is a heterocyclic organic compound featuring a benzoxazole core substituted with a nitro group and a thiol group.

Chemical Formula: C₇H₄N₂O₃S[1]

Structure:

IUPAC Name: 6-Nitro-1,3-benzoxazole-2-thiol[1]

CAS Number: 14541-93-6[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Nitro-1,3-benzoxazole-2-thiol is presented in Table 1.

Table 1: Physicochemical Properties of 6-Nitro-1,3-benzoxazole-2-thiol

| Property | Value | Source |

| Molecular Weight | 196.18 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 234-235 °C | [2] |

| Boiling Point (Predicted) | 337.4 ± 44.0 °C | [2] |

| Density (Predicted) | 1.65 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.65 ± 0.20 | [2] |

| Mass Spectrum (m/z) | 197.18 (M+H)⁺ | [3] |

Synthesis and Purification

A common method for the synthesis of 6-Nitro-1,3-benzoxazole-2-thiol involves the reaction of 2-amino-5-nitrophenol with potassium ethyl xanthate in pyridine.[3]

Experimental Protocol: Synthesis

Materials:

-

2-amino-5-nitrophenol

-

Potassium ethyl xanthate

-

Pyridine

-

1.5N Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.

-

Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.

-

Heat the reaction mixture at 120 °C for 8 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Acidify the mixture with 1.5N HCl, which will cause the product to precipitate.

-

Collect the solid product by filtration.

-

Dry the solid under vacuum to yield 6-Nitro-1,3-benzoxazole-2-thiol as a yellow solid (yield: 1 g, 78%).[3]

Purification

The crude product obtained from the synthesis can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a product of higher purity. The purity can be assessed by techniques like thin-layer chromatography (TLC) and melting point determination.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the benzoxazole ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the nitro group and the carbons of the oxazole ring will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the N-H stretching of the thiol tautomer, C=S stretching, N-O stretching of the nitro group, and C=N stretching of the oxazole ring.

Biological Activity and Potential Applications in Drug Development

6-Nitro-1,3-benzoxazole-2-thiol has been reported to exhibit antitubercular activity.[4] The benzoxazole scaffold is a known pharmacophore in many biologically active compounds, and the nitro group can enhance the antimicrobial properties of a molecule.

Mechanism of Action (Hypothesized)

While the specific mechanism of action for 6-Nitro-1,3-benzoxazole-2-thiol has not been elucidated, many nitroaromatic compounds exert their antimicrobial effects through bioreduction of the nitro group to reactive nitrogen species that can damage cellular components. Furthermore, some benzoxazole derivatives have been shown to inhibit enzymes crucial for the survival of Mycobacterium tuberculosis, such as those involved in mycolic acid biosynthesis, a key component of the mycobacterial cell wall. For instance, a related compound, 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol, has been identified as a DNA topoisomerase inhibitor, inducing DNA damage and apoptosis.[5] This suggests that 6-Nitro-1,3-benzoxazole-2-thiol might also target essential cellular processes in mycobacteria.

Experimental Protocol: Antitubercular Activity Screening (General)

A common method to determine the in vitro antitubercular activity of a compound is the Microplate Alamar Blue Assay (MABA).

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Alamar Blue reagent

-

96-well microplates

-

Test compound (6-Nitro-1,3-benzoxazole-2-thiol)

-

Standard antitubercular drug (e.g., Isoniazid)

Procedure:

-

Prepare a serial dilution of the test compound in the 96-well plate.

-

Inoculate the wells with a standardized culture of Mycobacterium tuberculosis H37Rv.

-

Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubate the plates at 37 °C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of 6-Nitro-1,3-benzoxazole-2-thiol can be represented by the following workflow diagram.

Caption: Synthesis workflow for 6-Nitro-1,3-benzoxazole-2-thiol.

Hypothetical Mechanism of Antitubercular Action

Based on the literature for related compounds, a possible mechanism of action is illustrated below.

Caption: Hypothetical mechanism of antitubercular action.

References

- 1. 6-NITRO-1,3-BENZOXAZOLE-2-THIOL | CAS 14541-93-6 [matrix-fine-chemicals.com]

- 2. 6-NITRO-BENZOOXAZOLE-2-THIOL | 14541-93-6 [chemicalbook.com]

- 3. 6-NITRO-BENZOOXAZOLE-2-THIOL synthesis - chemicalbook [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. Buy 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol | 199293-10-2 [smolecule.com]

Spectroscopic and Synthetic Profile of 6-Nitro-benzooxazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the heterocyclic compound 6-Nitro-benzooxazole-2-thiol. Due to the limited availability of direct experimental spectra in public databases, this document combines confirmed data with predicted spectroscopic values derived from structurally related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazole derivatives.

Compound Identity

| Parameter | Value |

| IUPAC Name | 6-nitro-1,3-benzoxazole-2-thiol |

| CAS Number | 14541-93-6 |

| Molecular Formula | C₇H₄N₂O₃S |

| Molecular Weight | 196.18 g/mol |

| Chemical Structure | (See Diagram Below) |

Synthesis Protocol

A documented method for the synthesis of 6-Nitro-benzooxazole-2-thiol involves the reaction of 2-amino-5-nitrophenol with potassium ethyl xanthate.[1]

Reaction Scheme:

Figure 1: Synthesis of 6-Nitro-benzooxazole-2-thiol.

Experimental Procedure:

-

A mixture of 2-amino-5-nitrophenol (1 g, 6.48 mmol) and potassium ethyl xanthate (1.14 g, 7.13 mmol) is prepared in pyridine.

-

The reaction mixture is heated to 120 °C for 8 hours.

-

Upon completion of the reaction, the mixture is acidified using 1.5N HCl.

-

The resulting solid precipitate is collected by filtration and dried under vacuum to yield the final product.

This procedure has been reported to produce 6-Nitro-benzooxazole-2-thiol as a yellow solid with a yield of 78%.[1]

Spectroscopic Data

Mass Spectrometry

The mass spectrum of the synthesized product confirms the presence of 6-Nitro-benzooxazole-2-thiol.

| Ion | m/z |

| [M+H]⁺ | 197.18 |

Table 1: Mass Spectrometry Data for 6-Nitro-benzooxazole-2-thiol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 11.0 - 13.0 | br s | -SH / -NH (tautomer) |

| ~ 8.0 - 8.5 | d | H-7 |

| ~ 7.8 - 8.2 | dd | H-5 |

| ~ 7.4 - 7.7 | d | H-4 |

Table 2: Predicted ¹H NMR Spectroscopic Data for 6-Nitro-benzooxazole-2-thiol.

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 185 | C=S (C-2) |

| ~ 150 - 155 | C-3a |

| ~ 145 - 150 | C-6 |

| ~ 140 - 145 | C-7a |

| ~ 115 - 125 | C-5 |

| ~ 110 - 120 | C-4 |

| ~ 105 - 115 | C-7 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for 6-Nitro-benzooxazole-2-thiol.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 6-Nitro-benzooxazole-2-thiol has not been identified in the reviewed literature. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Medium | N-H stretch (tautomer) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2600 - 2550 | Weak | S-H stretch |

| ~ 1620 - 1600 | Strong | C=N stretch |

| ~ 1560 - 1520 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| ~ 1200 - 1100 | Strong | C=S stretch |

| ~ 1250 - 1200 | Strong | Asymmetric C-O-C stretch |

Table 4: Predicted IR Absorption Bands for 6-Nitro-benzooxazole-2-thiol.

Experimental Workflow

The general workflow for the synthesis and characterization of 6-Nitro-benzooxazole-2-thiol is depicted below.

Figure 2: Experimental workflow for synthesis and characterization.

General Spectroscopic Protocols

The following are general experimental procedures for the spectroscopic analysis of benzoxazole derivatives and are recommended for the characterization of 6-Nitro-benzooxazole-2-thiol.

NMR Spectroscopy:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is standard.

IR Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

References

The Rising Therapeutic Potential of Nitro-Substituted Benzoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a heterocyclic aromatic compound, has long been a subject of intense interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents. The introduction of a nitro group to this versatile structure has been shown to significantly modulate its biological activity, leading to a new generation of derivatives with potent and diverse therapeutic effects. This technical guide provides a comprehensive overview of the biological activities of nitro-substituted benzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anthelmintic properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying mechanisms of action.

Anticancer Activity of Nitro-Substituted Benzoxazoles

Nitro-substituted benzoxazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The presence and position of the nitro group on the benzoxazole ring, as well as the nature of other substituents, play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of nitro-substituted benzoxazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds.

| Compound ID/Description | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 2-(4-isopropylphenyl)-5-nitrobenzoxazole | MDA-MB-231 | Triple-Negative Breast Cancer | 65.87 ± 0.04 | [1] |

| 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole | MDA-MB-231 | Triple-Negative Breast Cancer | 40.99 ± 0.06 | [1] |

| 2-(2,4-dimethylphenyl)-5-nitrobenzoxazole | MDA-MB-231 | Triple-Negative Breast Cancer | 63.22 ± 0.04 | [1] |

| 2-(2,4-dimethylphenyl)-6-nitrobenzoxazole | MDA-MB-231 | Triple-Negative Breast Cancer | 81.70 ± 0.03 | [1] |

| Benzoxazole clubbed 2-pyrrolidinone (4-NO2 derivative) | SNB-75 | CNS Cancer | - (35.49% Growth Inhibition) | [2] |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | K562 | Leukemia | Submicromolar | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][5]

Principle: The assay is based on the ability of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

-

Compound Treatment: The nitro-substituted benzoxazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the incubation period, the culture medium containing the test compound is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[6]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.[4]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Nitro-substituted benzoxazoles exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and survival.

One key mechanism involves the inhibition of the mTOR (mechanistic target of rapamycin) pathway. Some derivatives have been shown to suppress the mTOR/p70S6K signaling cascade, which is crucial for cell growth and proliferation.[7]

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 7. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]

A Technical Guide to the Therapeutic Potential of Benzoxazole-2-thiols

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole-2-thiol and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of these compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Applications

Benzoxazole-2-thiol derivatives have demonstrated notable activity against a variety of bacterial and fungal strains, positioning them as promising candidates for the development of new antimicrobial agents.

Antibacterial and Antifungal Activity

The antimicrobial efficacy of benzoxazole-2-thiol derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Various Microbial Strains

| Compound | Target Microorganism | MIC (µM) | Reference |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [1] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [1] |

| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [1] |

| Compounds 19 and 20 | Salmonella typhi | 2.40 x 10⁻³ | [1] |

| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | [1] |

| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ | [1] |

| Compound 1 | Candida albicans | 0.34 x 10⁻³ | [1] |

Experimental Protocol: Tube Dilution Method for Antimicrobial Screening

The tube dilution method is a standard procedure for determining the MIC of a compound.[1]

-

Preparation of Stock Solution: A stock solution of the synthesized benzoxazole derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in test tubes.

-

Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Anticancer Applications

A significant body of research has focused on the anticancer potential of benzoxazole-2-thiol derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.

In Vitro Cytotoxicity

The anticancer activity of these compounds is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cytotoxicity (IC50) of Benzoxazole Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1d | Prostate (PC-3) | 12.3 ± 1.5 | [2] |

| Compound 1d | Cervical (HeLa) | 8.7 ± 0.9 | [2] |

| Compound 1d | Ovarian (SKOV-3) | 9.5 ± 1.1 | [2] |

| Compound 1d | Lung (A549) | 15.1 ± 2.3 | [2] |

| Compound 1d | Melanoma (A375) | 11.8 ± 1.7 | [2] |

| Compound 1 | Colorectal (HCT-116) | 4.9 | [3] |

| Compound 1 | Breast (MCF-7) | 10.1 | [3] |

| Compound 11 | Colorectal (HCT-116) | 9.9 | [3] |

| Compound 11 | Breast (MCF-7) | 10.0 | [3] |

Mechanism of Action: VEGFR-2 Inhibition

One of the key mechanisms through which benzoxazole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[2]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzoxazole-2-thiol derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Properties

Benzoxazole derivatives have also been investigated for their anti-inflammatory potential.[4][5] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Some benzoxazole derivatives have been designed as selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.[4]

-

Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the benzoxazole derivatives.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Synthesis of Benzoxazole-2-thiol Derivatives

A common synthetic route to benzoxazole-2-thiol involves the reaction of 2-aminophenol with carbon disulfide.[1][6] This core structure can then be further modified to generate a library of derivatives with diverse biological activities.

General Synthesis Protocol

A widely used method for synthesizing the benzoxazole-2-thiol core is as follows:[1][6]

-

Reaction Setup: 2-Aminophenol is dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Addition of Reagents: Potassium hydroxide and carbon disulfide are added to the solution.

-

Reflux: The reaction mixture is refluxed for several hours.

-

Workup: After cooling, the reaction mixture is acidified, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.

The resulting benzo[d]oxazole-2-thiol can then be used as a versatile intermediate for the synthesis of a wide array of derivatives through reactions at the thiol group.[1][6]

Conclusion

Benzoxazole-2-thiol and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad range of therapeutic potential. Their promising antimicrobial, anticancer, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, providing a solid foundation for the design and evaluation of novel benzoxazole-2-thiol-based therapeutic agents. Further investigations into their mechanisms of action and structure-activity relationships will be crucial for optimizing their efficacy and safety profiles.

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

6-Nitro-benzooxazole-2-thiol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current research landscape surrounding 6-Nitro-benzooxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this review supplements direct findings with research on structurally related nitro-substituted benzoxazoles and benzothiazoles to offer a broader perspective on its potential therapeutic applications, synthesis, and mechanisms of action.

Physicochemical Properties

6-Nitro-benzooxazole-2-thiol is an aromatic heterocyclic compound. Its core structure consists of a benzene ring fused to an oxazole ring, with a nitro group at the 6-position and a thiol group at the 2-position.[1] The presence of the electron-withdrawing nitro group is anticipated to significantly influence its chemical reactivity and biological activity.[2]

| Property | Value | Reference |

| CAS Number | 14541-93-6 | |

| Molecular Formula | C₇H₄N₂O₃S | |

| Molecular Weight | 196.18 g/mol | |

| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])OC(=S)N2 | |

| Appearance | Likely a yellow solid |

Synthesis and Experimental Protocols

The synthesis of 6-Nitro-benzooxazole-2-thiol can be achieved through the cyclization of 2-amino-5-nitrophenol. A documented laboratory-scale protocol is provided below.

Synthesis of 6-Nitro-benzooxazole-2-thiol from 2-Amino-5-nitrophenol

A common and effective method for synthesizing the title compound involves the reaction of 2-amino-5-nitrophenol with potassium ethyl xanthate in pyridine.

Experimental Protocol:

-

Combine 2-amino-5-nitrophenol (1 g, 6.48 mmol) and potassium ethyl xanthate (1.14 g, 7.13 mmol) in pyridine.

-

Heat the reaction mixture at 120 °C for 8 hours.

-

Upon completion of the reaction, acidify the mixture with 1.5N HCl.

-

Collect the resulting solid precipitate by filtration.

-

Dry the solid under a vacuum to yield 6-Nitro-benzooxazole-2-thiol.

This protocol has a reported yield of 78%. The product can be characterized by mass spectrometry, with an expected (M+H)⁺ peak at m/z 197.18.

Biological Activities and Quantitative Data

The benzoxazole scaffold is a prominent feature in many biologically active molecules.[2] Derivatives are known to possess a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a 6-nitro group has often been associated with enhanced antimicrobial and anticancer effects in heterocyclic systems.[2]

While specific quantitative biological data for 6-Nitro-benzooxazole-2-thiol is scarce in the literature, one source indicates it possesses antitubercular activity. To provide a more comprehensive overview, the following tables summarize the activities of closely related nitro-substituted benzoxazole and benzothiazole derivatives.

Anticancer Activity of Related Compounds

Research on related nitro-benzoxazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) has shown potent activity against human melanoma.[3]

| Compound | Cell Line | Activity Type | Value | Reference |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | Me501 (Human Melanoma) | IC₅₀ | 1.2 ± 0.1 µM | [3] |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | A375 (Human Melanoma) | IC₅₀ | 2.0 ± 0.2 µM | [3] |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Human Lung Carcinoma) | IC₅₀ | 28 nM | [4] |

Antimicrobial Activity of Related Compounds

Nitro-substituted benzothiazole derivatives, which are structurally similar to the title compound, have shown promising activity against a range of bacterial strains.

| Compound | Bacterial Strain | Activity Type | Value | Reference |

| 6-nitro benzothiazole derivative | Staphylococcus aureus | MIC | 12.5 µg/mL | [5] |

| 6-nitro benzothiazole derivative | Escherichia coli | MIC | 25 µg/mL | [5] |

| 6-nitro benzothiazole derivative | Staphylococcus aureus | MIC | 6.25 µg/mL | [5] |

| 6-nitro benzothiazole derivative | Escherichia coli | MIC | 6.25 µg/mL | [5] |

Potential Mechanism of Action

The precise mechanism of action for 6-Nitro-benzooxazole-2-thiol has not been fully elucidated. However, studies on analogous compounds provide insights into potential biological targets and pathways.

The anticancer activity of the related compound NBDHEX is linked to its ability to inhibit glutathione transferase P1-1 (GSTP1-1).[3] This inhibition disrupts the complex between GSTP1-1 and c-Jun N-terminal Kinase (JNK), leading to the activation of JNK and subsequent apoptosis in tumor cells.[3] This suggests that 6-Nitro-benzooxazole-2-thiol could potentially act through a similar pathway involving the modulation of key signaling proteins.

For antimicrobial action, other benzoxazole derivatives have been suggested to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[6] The electron-withdrawing nature of the nitro group may also facilitate interactions with biological targets or participate in redox cycling, leading to cellular stress.[2]

Experimental Protocols for Biological Evaluation

While specific protocols used for 6-Nitro-benzooxazole-2-thiol are not detailed in the available literature, standard assays are employed to evaluate the biological activities of such compounds.

Protocol for Antiproliferative Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and can be used to determine the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

Materials:

-

6-Nitro-benzooxazole-2-thiol

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of 6-Nitro-benzooxazole-2-thiol in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Protocol for Antimicrobial Screening (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

-

6-Nitro-benzooxazole-2-thiol

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare a stock solution of 6-Nitro-benzooxazole-2-thiol in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

6-Nitro-benzooxazole-2-thiol belongs to a class of heterocyclic compounds with significant therapeutic potential. While research directly focused on this molecule is limited, the available data on its synthesis and the broader biological activities of its analogs—particularly in the realms of anticancer and antimicrobial applications—suggest that it is a valuable candidate for further investigation. The presence of the 6-nitro group is a key structural feature that likely enhances its biological profile. Future research should aim to quantify its activity against a wider range of cancer cell lines and microbial pathogens and to elucidate its specific molecular targets and mechanisms of action.

References

- 1. 6-NITRO-BENZOOXAZOLE-2-THIOL | 14541-93-6 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 8. mdpi.com [mdpi.com]

The Core Mechanism of Action of Antimicrobial Benzoxazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents with unique mechanisms of action. Benzoxazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in antimicrobial drug discovery. Their broad-spectrum activity against various bacterial and fungal pathogens has prompted extensive research into their mechanism of action. This technical guide provides a comprehensive overview of the current understanding of how benzoxazole derivatives exert their antimicrobial effects, with a focus on their molecular targets, relevant signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Primary Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The predominant mechanism of antibacterial action for many benzoxazole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, playing crucial roles in DNA replication, transcription, repair, and chromosome segregation. Their absence in eukaryotes makes them attractive targets for selective antibacterial therapy.[1][2]

Molecular Target: The ATP-Binding Site of the B Subunit

Molecular docking and structure-activity relationship (SAR) studies have consistently shown that benzoxazoles target the ATP-binding site located on the B subunit of DNA gyrase (GyrB) and the corresponding ParE subunit of topoisomerase IV.[2][3][4] The benzoxazole scaffold, being a structural isostere of purine bases like adenine and guanine, is thought to competitively inhibit the binding of ATP to the enzyme.[5] This inhibition prevents the conformational changes necessary for the enzyme's catalytic activity, ultimately leading to a cessation of DNA supercoiling and relaxation activities.

Key interactions observed in computational studies involve the formation of hydrogen bonds between the benzoxazole molecule and conserved amino acid residues within the ATP-binding pocket, such as Asp73, Asn46, and Arg136.[2][3] Additionally, hydrophobic interactions with residues like Ile78, Pro79, and Ile94, and cation-π stacking with Arg76 contribute to the stable binding of these inhibitors.[2][3][4]

Secondary Mechanism of Action: Disruption of Bacterial Membrane Potential

While DNA gyrase inhibition is a primary mode of action, some benzoxazole derivatives have also been shown to disrupt the bacterial cell membrane potential.[6] This mechanism is particularly relevant for certain structural classes of benzoxazoles and can contribute to their bactericidal activity.

The disruption of the membrane potential leads to a cascade of detrimental effects, including the dissipation of the proton motive force, which is essential for ATP synthesis, nutrient transport, and other vital cellular processes. This ultimately results in a loss of cellular integrity and cell death.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and, for DNA gyrase inhibitors, their half-maximal inhibitory concentration (IC50). The following tables summarize representative data for various benzoxazole compounds against a selection of bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives

| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |

| 2,5-Disubstituted Benzoxazole | 5-methyl-2-(p-chlorobenzyl)benzoxazole | Pseudomonas aeruginosa | 25 | [7] |

| 2,5-Disubstituted Benzoxazole | 5-methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 | [7] |

| 2,5-Disubstituted Benzoxazole | Compound 11 | Candida krusei | 7.8 - 250 | [8] |

| 2,5-Disubstituted Benzoxazole | 5c, 5e | Bacillus subtilis | 3.12 | [9] |

| 2-Substituted Benzoxazole | Compound 21 | Escherichia coli | ~1 | [1] |

| 2-Substituted Benzoxazole | Compound 18 | Staphylococcus aureus | ~1 | [1] |

| 5,7-di-tert-butylbenzoxazole | 4-(5,7-di-tert-butylbenzoxazole-2-yl-methyl)-phenol | Mycobacterium tuberculosis | 16 - 500 µmol/L | [10] |

Table 2: IC50 Values for DNA Gyrase Inhibition by Benzoxazole and Analogues

| Compound Class | Derivative | Target Enzyme | IC50 | Reference |

| Benzothiazole | Compound 15a | E. coli DNA Gyrase | 9.5 nM | [11] |

| Benzimidazole | Compound 5a | E. coli DNA Gyrase | 0.60 µM | [11] |

| Benzothiazole | Compound 1 | A. baumannii DNA Gyrase | < 10 nM | [12] |

| Benzothiazole | Compound 27 | P. aeruginosa DNA Gyrase | < 10 nM | [12] |

| Hybrid Inhibitor | Compound 11b | E. coli DNA Gyrase | 14 nM | [13] |

Experimental Protocols

A systematic approach is employed to discover and characterize the antimicrobial properties of novel benzoxazole compounds. The workflow typically involves initial screening for antimicrobial activity, followed by quantitative assessment and detailed mechanism of action studies.

Agar Well Diffusion Assay

This method is a preliminary screening tool to assess the antimicrobial activity of newly synthesized compounds.

-

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the organism is susceptible, a zone of inhibition is formed where the concentration of the agent is sufficient to prevent growth.

-

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile swab.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzoxazole compound solution (at a known concentration) into each well. Include positive (known antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.

-

Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.

-

Methodology:

-

Compound Preparation: Prepare a stock solution of the benzoxazole derivative and create a series of two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

-

DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the inhibitory effect of benzoxazole compounds on the enzymatic activity of DNA gyrase.

-

Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent reaction. The inhibition of this process can be visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different rates.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the benzoxazole compound at various concentrations.

-

Enzyme Addition: Add a defined amount of purified DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control.

-

A fluorescence-based assay can also be employed for high-throughput screening. This method often utilizes a DNA intercalating dye whose fluorescence properties change upon DNA supercoiling.[14][15][16]

Conclusion

Benzoxazole derivatives represent a versatile and promising class of antimicrobial agents. Their primary mechanism of action involves the targeted inhibition of the ATP-binding site of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial viability. Furthermore, some derivatives exhibit a secondary mechanism of disrupting the bacterial membrane potential. The combination of well-established experimental protocols for activity screening and mechanism of action studies provides a robust framework for the continued development and optimization of benzoxazole-based antimicrobials in the fight against infectious diseases. Future research will likely focus on enhancing the potency and pharmacokinetic properties of these compounds to translate their promising in vitro activity into effective clinical therapies.

References

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esisresearch.org [esisresearch.org]

- 4. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. profoldin.com [profoldin.com]

- 15. DNA gyrase assay kits [profoldin.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 6-Nitro-benzooxazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility characteristics of 6-Nitro-benzooxazole-2-thiol. The information is compiled for use in research, drug discovery, and chemical synthesis applications.

Chemical Identity and Core Properties

6-Nitro-benzooxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core structure.[1] The presence of a nitro group at the 6-position and a thiol group at the 2-position significantly influences its chemical reactivity and biological activity.[2] The nitro group, a potent electron-withdrawing moiety, and the versatile thiol group make this compound a valuable intermediate in the synthesis of diverse derivatives with potential therapeutic applications.[2][3]

Table 1: Physicochemical Properties of 6-Nitro-benzooxazole-2-thiol

| Property | Value | Source |

| IUPAC Name | 6-nitro-1,3-benzoxazole-2-thiol | [4][5] |

| Synonyms | 6-Nitro-2-benzoxazolethiol, 6-Nitrobenzo[d]oxazole-2(3H)-thione | [6] |

| CAS Number | 14541-93-6 | [4][5][6][7] |

| Chemical Formula | C₇H₄N₂O₃S | [4][5][6] |

| Molecular Weight | 196.18 g/mol | [4][5][6] |

| Appearance | Light yellow to yellow solid | [6] |

| Melting Point | 234-235 °C | [6] |

| Boiling Point | 337.4 ± 44.0 °C (Predicted) | [6] |

| Density | 1.65 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 8.65 ± 0.20 (Predicted) | [6] |

Solubility Profile

Specific experimental solubility data for 6-Nitro-benzooxazole-2-thiol is not widely published. However, based on the properties of structurally related benzoxazole and nitroaromatic compounds, a general solubility profile can be predicted. The planar, fused ring structure and the nitro group contribute to strong intermolecular forces, suggesting low aqueous solubility.[8] Thiols generally exhibit lower solubility in polar solvents compared to their alcohol analogues.[9] It is expected to be soluble in polar aprotic organic solvents.

Table 2: Expected Solubility of 6-Nitro-benzooxazole-2-thiol

| Solvent | Type | Expected Solubility | Notes |

| Water | Polar Protic | Very Low | Poor aqueous solubility is a common trait for this class of compounds.[8] |

| Ethanol | Polar Protic | Low to Moderate | May require heating or sonication to achieve dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common and effective solvent for many organic compounds for in vitro studies.[8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is a good solvent for poorly soluble compounds.[10] |

Experimental Protocols

This section details the synthesis of 6-Nitro-benzooxazole-2-thiol and provides generalized experimental methods for the determination of its key physicochemical properties.

A common method for the synthesis of 6-Nitro-benzooxazole-2-thiol involves the reaction of 2-Amino-5-nitrophenol with potassium ethyl xanthate in pyridine.[3][11]

-

Reactant Preparation: Dissolve 2-amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.

-

Addition of Xanthate: Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.

-

Reaction: Heat the mixture at 120 °C for 8 hours.

-

Acidification & Precipitation: After the reaction is complete, cool the mixture and acidify it with 1.5N HCl.

-

Isolation: Collect the resulting solid precipitate by filtration.

-

Drying: Dry the collected solid under a vacuum to yield the final product.[11]

The melting point can be determined using a standard digital melting point apparatus.

-

Sample Preparation: A small, dry sample of the compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Observation: The temperature is increased at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Purity Check: The sharpness of the melting point range can serve as an indicator of purity.[12]

The acid dissociation constant (pKa) can be determined by methods such as potentiometric titration or UV-Vis spectroscopy.

-

Solution Preparation: Prepare a solution of the compound in a suitable solvent mixture (e.g., water/ethanol).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

The shake-flask method is a common technique for determining solubility.

-

Equilibration: An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer, DMSO) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship and Biological Potential

The chemical structure of 6-Nitro-benzooxazole-2-thiol suggests significant biological potential, a characteristic of the broader benzoxazole class of compounds.[12][13] The nitro group, in particular, is often associated with antimicrobial and anticancer activities, potentially through mechanisms involving intracellular redox cycling and the generation of reactive oxygen species (ROS).[2]

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Nitro-benzooxazole-2-thiol | 14541-93-6 | Benchchem [benchchem.com]

- 4. 6-NITRO-1,3-BENZOXAZOLE-2-THIOL | CAS 14541-93-6 [matrix-fine-chemicals.com]

- 5. 6-NITRO-1,3-BENZOXAZOLE-2-THIOL | CAS 14541-93-6 [matrix-fine-chemicals.com]

- 6. 6-NITRO-BENZOOXAZOLE-2-THIOL | 14541-93-6 [amp.chemicalbook.com]

- 7. 6-NITRO-BENZOOXAZOLE-2-THIOL | 14541-93-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Thiol - Wikipedia [en.wikipedia.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 6-NITRO-BENZOOXAZOLE-2-THIOL synthesis - chemicalbook [chemicalbook.com]

- 12. jetir.org [jetir.org]

- 13. jocpr.com [jocpr.com]

Methodological & Application

Synthesis Protocol for 6-Nitro-benzooxazole-2-thiol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 6-Nitro-benzooxazole-2-thiol, a key intermediate in the development of various biologically active benzoxazole derivatives. The provided methodologies are based on established synthetic routes, offering a reproducible procedure for laboratory-scale preparation.

Introduction

6-Nitro-benzooxazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group and the thiol functionality provides versatile handles for further chemical modifications, allowing for the generation of diverse molecular libraries for biological screening. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antitubercular properties. This protocol outlines a common and effective method for the synthesis of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Nitro-benzooxazole-2-thiol is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 14541-93-6 | [1] |

| Molecular Formula | C₇H₄N₂O₃S | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| Appearance | Yellow solid | [2] |

Synthesis of 6-Nitro-benzooxazole-2-thiol

The synthesis of 6-Nitro-benzooxazole-2-thiol is achieved through the cyclization of 2-Amino-5-nitrophenol with potassium ethyl xanthate in a suitable solvent.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 6-Nitro-benzooxazole-2-thiol.

Experimental Protocol

Materials:

-

2-Amino-5-nitrophenol

-

Potassium ethyl xanthate

-

Pyridine

-

1.5N Hydrochloric acid (HCl)

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-5-nitrophenol (1.0 g, 6.48 mmol) and potassium ethyl xanthate (1.14 g, 7.13 mmol).[2]

-

Solvent Addition: Add a suitable amount of pyridine to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 8 hours.[2]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidification: Acidify the reaction mixture by the slow addition of 1.5N HCl until a precipitate forms.[2]

-

Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel.[2]

-

Washing: Wash the collected solid with cold water to remove any residual salts.

-

Drying: Dry the product under vacuum to yield the crude 6-Nitro-benzooxazole-2-thiol.[2] The reported yield for this procedure is approximately 78%.[2]

-

Purification (Recrystallization): For further purification, recrystallize the crude product from a suitable solvent such as methanol.[3] Dissolve the crude solid in a minimum amount of hot methanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization Data

The synthesized 6-Nitro-benzooxazole-2-thiol can be characterized using various analytical techniques.

Quantitative Data Summary

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 2-Amino-5-nitrophenol | 154.12 | 1.0 | 6.48 | 1.0 |

| Potassium Ethyl Xanthate | 160.29 | 1.14 | 7.13 | 1.1 |

| Product | Yield (g) | Yield (%) |

| 6-Nitro-benzooxazole-2-thiol | 1.0 | 78 |

Spectroscopic Data

Mass Spectrometry:

| Technique | Result |

| MS (ESI+) | m/z 197.18 [M+H]⁺ |

Predicted Spectroscopic Characteristics:

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 13.0 - 14.0 | br s | 1H | N-H (thione tautomer) or S-H (thiol tautomer) |

| ~ 8.3 - 8.5 | d | 1H | Aromatic H |

| ~ 8.0 - 8.2 | dd | 1H | Aromatic H |

| ~ 7.4 - 7.6 | d | 1H | Aromatic H |

FTIR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2600 - 2550 | Weak | S-H stretch (thiol tautomer)[4][5] |

| ~ 1620 - 1600 | Medium | C=N stretch |

| ~ 1520 - 1475 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretch |